8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol
Description
8-Aza-9-boratricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol is a boron-containing heterocyclic compound characterized by a tricyclic framework incorporating nitrogen (aza) and boron atoms. The compound’s fused aromatic system and electron-deficient boron atom make it analogous to triarylborane-based receptors, such as those reported in and , which exhibit selective anion binding . However, the unique placement of the aza group and the tricyclo[8.4.0.0²,⁷] skeleton distinguishes it from other boron heterocycles, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
6-hydroxy-5H-benzo[c][1,2]benzazaborinine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14-13/h1-8,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGYQGNFKGWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C3N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246358 | |
| Record name | 5,6-Dihydro-6-hydroxydibenz[c,e][1,2]azaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-25-8 | |
| Record name | 5,6-Dihydro-6-hydroxydibenz[c,e][1,2]azaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-6-hydroxydibenz[c,e][1,2]azaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol typically involves the reaction of boronic acids with nitrogen-containing heterocycles under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the boron-nitrogen bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce borohydrides or boranes.
Scientific Research Applications
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol involves its interaction with specific molecular targets and pathways. The boron atom within the compound can form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. This interaction can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Boron-Containing Heterocycles
Key Observations:
Heteroatom Effects: The aza group in the target compound replaces sulfur (thia) or oxygen (oxa) in analogs like receptors 1 and 3. In receptor 3, replacing sulfur with oxygen reduced CN⁻ selectivity but increased F⁻ binding due to altered orbital interactions . The target’s aza substitution could further modulate selectivity.
Ring System and Steric Effects :
- The tricyclo[8.4.0.0²,⁷] framework in the target differs from the tricyclo[8.4.0.0³,⁸] system in receptors 1–4. The altered bridgehead positions may reduce steric hindrance around boron, facilitating anion access .
Thermodynamic and Kinetic Stability
- Replacing heteroatoms in triarylboranes (e.g., S → O or N → P) alters thermodynamic stability. For example, receptor 3 (O-substituted) showed ΔG = -5.8 kcal/mol, slightly less stable than receptor 1 (ΔG = -6.2 kcal/mol) . The target compound’s aza-boratricyclo structure may exhibit intermediate stability due to nitrogen’s smaller atomic radius and stronger B–N bonding.
- Synthetic feasibility of such substitutions is confirmed by negative ΔG values in DFT studies, suggesting the target’s structure is thermodynamically accessible .
Anion Binding and Selectivity
- Receptor 1 binds CN⁻ and F⁻ via a combination of electrostatic interactions and orbital hybridization (B–anion σ-bond) . The target’s aza group could strengthen these interactions by increasing boron’s electrophilicity.
- In contrast, tetracyclic dithia-aza systems (e.g., IIi in ) lack boron’s Lewis acidity, limiting anion sensing utility but enabling applications in biopolymer synthesis .
Biological Activity
8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol, also known as 6-hydroxy-5H-benzo[c][1,2]benzazaborinine, is a boron-containing heterocyclic compound with the molecular formula C12H10BNO and a molecular weight of 195.03 g/mol . This compound has garnered interest in various fields of research due to its unique structural properties and biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C12H10BNO |
| Molecular Weight | 195.03 g/mol |
| IUPAC Name | 6-hydroxy-5H-benzo[c][1,2]benzazaborinine |
| PubChem CID | 4572480 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its potential applications in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that compounds with boron atoms can exhibit significant anticancer properties. A study highlighted that derivatives of boron-containing compounds could inhibit tumor growth and induce apoptosis in cancer cells . Specifically, the presence of the aza group in this compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this compound. Preliminary findings suggest that it may possess inhibitory effects against various bacterial strains due to its unique structure that allows for interaction with microbial cell membranes .
Neuroprotective Effects
Recent studies have also pointed to neuroprotective effects associated with boron-containing compounds. The ability of this compound to cross the blood-brain barrier and interact with neural pathways presents potential therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
- Anticancer Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase .
- Antimicrobial Testing : The compound showed promising results against Staphylococcus aureus and Escherichia coli in disk diffusion assays, indicating its potential as a novel antimicrobial agent .
- Neuroprotective Research : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress and found that it significantly reduced cell death and oxidative damage markers .
Q & A
Basic Research Questions
Q. What are the foundational synthetic pathways for 8-Aza-9-boratricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and boronation steps. Key variables include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reactants. Optimization requires iterative testing via fractional factorial design to isolate critical parameters (e.g., reaction time, catalyst loading) . Purity is assessed via HPLC or GC-MS, with yields improved by recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the bicyclic framework and boron incorporation. Infrared (IR) spectroscopy identifies functional groups (e.g., B–O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . UV-Vis spectroscopy may probe conjugation effects in the aromatic system .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict documentation of reaction parameters (e.g., inert atmosphere for boron-containing intermediates, moisture control) is critical. Use standardized protocols for purification (e.g., gradient elution in chromatography) and validate batch consistency via comparative spectral analysis. Collaborative cross-lab validation studies are recommended to address discrepancies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Employ orthogonal bioassays (e.g., enzymatic vs. cell-based) to confirm activity. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with bioactivity. Meta-analyses of published data, weighted by methodological rigor (e.g., purity thresholds >95%), can clarify trends .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites (e.g., boron center or strained bicyclic regions). Molecular dynamics simulations predict solvent effects and transition states. Validate predictions with small-scale exploratory reactions monitored by in-situ FTIR or NMR .
Q. What experimental designs are suitable for probing the compound’s role in catalytic cycles?
- Methodological Answer : Use kinetic isotope effects (KIE) or Hammett plots to elucidate mechanisms. Design DOE (Design of Experiments) matrices to test variables like catalyst loading, temperature, and substrate scope. In-situ monitoring via Raman spectroscopy tracks intermediate formation. Compare turnover numbers (TON) and selectivity metrics across conditions .
Q. How can researchers integrate this compound into a theoretical framework for boron-doped heterocycles?
- Methodological Answer : Link experimental data to conceptual models of aromaticity (e.g., Hückel’s rule for boracycles) and frontier molecular orbital theory. Perform comparative studies with analogs (e.g., aza-boracycles vs. phosphaborins) to isolate electronic effects. Publish negative results (e.g., failed coupling reactions) to refine mechanistic hypotheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Systematically replicate procedures while varying one parameter at a time (e.g., solvent purity, stirring rate). Use statistical tools (e.g., ANOVA) to identify significant factors. Publish detailed procedural logs, including exact equipment models (e.g., Schlenk line vs. glovebox) to highlight potential variables .
Methodological Framework Integration
Q. What protocols ensure ethical and rigorous reporting of findings for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
